molecular formula C18H12ClN3O2 B7687164 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

Cat. No.: B7687164
M. Wt: 337.8 g/mol
InChI Key: FYRDABHFRQYJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with an oxadiazole ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-10-6-7-15-11(8-10)9-13(17(23)20-15)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDABHFRQYJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Quinoline synthesis: The quinoline core can be synthesized via the Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling reactions: The final step involves coupling the oxadiazole and quinoline moieties using a suitable coupling reagent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency.

Chemical Reactions Analysis

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the chlorophenyl group or the quinoline ring using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a variety of derivatives with potentially enhanced biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development and biological studies.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar compounds to 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol include other quinoline derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

    Quinoline derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial properties.

    Oxadiazole derivatives: Molecules such as 5-(2-chlorophenyl)-1,2,4-oxadiazole exhibit antimicrobial and anti-inflammatory activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.